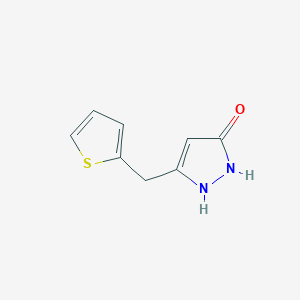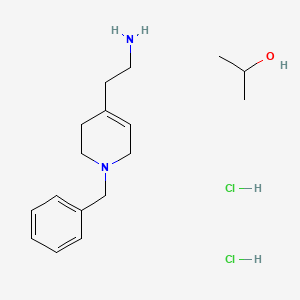
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride is a complex organic compound that features a pyridine ring fused with a benzyl group and an ethanamine side chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a six-membered ring. This reaction is often followed by hydrogenation to reduce the double bonds and introduce the ethanamine side chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ultrasonic irradiation to enhance reaction rates and yields. This method has been shown to be more efficient compared to conventional methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazoles: These compounds contain a benzene ring fused to an imidazole ring and are used in various pharmaceutical applications.
Imidazoles: These heterocycles are key components in many functional molecules used in everyday applications.
Uniqueness
What sets 2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride apart is its unique combination of a pyridine ring with a benzyl group and an ethanamine side chain. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H30Cl2N2O |
|---|---|
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C14H20N2.C3H8O.2ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;1-3(2)4;;/h1-5,7H,6,8-12,15H2;3-4H,1-2H3;2*1H |
InChI-Schlüssel |
AYEMEILZRYDGBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.C1CN(CC=C1CCN)CC2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



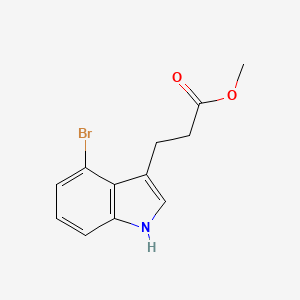
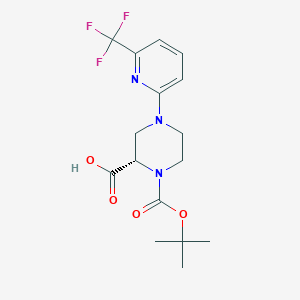

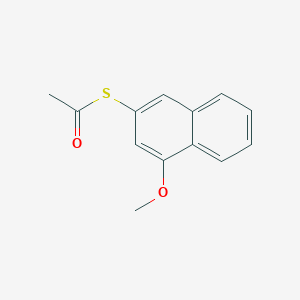
![6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one](/img/structure/B13728714.png)
![4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)
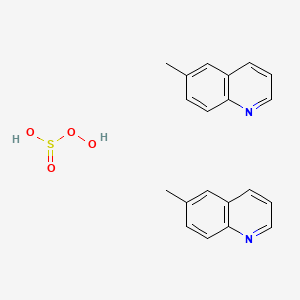

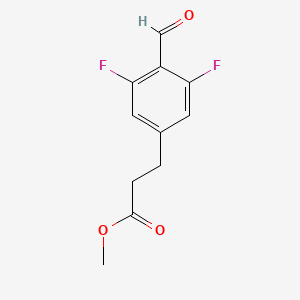

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]](/img/structure/B13728757.png)

